Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate typically involves a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a benzothiazole derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Products include various oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituents introduced, a wide range of derivatives can be formed.
Scientific Research Applications
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as proteins and nucleic acids. The azo group can form stable complexes with these targets, leading to changes in their structure and function. This interaction is often mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-((4-(methylamino)phenyl)azo)benzothiazole-5-sulphonate
- Sodium 2-((4-(ethylamino)phenyl)azo)benzothiazole-5-sulphonate
- Sodium 2-((4-(dimethylamino)phenyl)azo)benzothiazole-5-sulphonate
Uniqueness
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specific interactions with biological molecules.
Properties
CAS No. |
69412-86-8 |
---|---|
Molecular Formula |
C22H19N4NaO3S2 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
sodium;2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C22H20N4O3S2.Na/c1-2-26(15-16-6-4-3-5-7-16)18-10-8-17(9-11-18)24-25-22-23-20-14-19(31(27,28)29)12-13-21(20)30-22;/h3-14H,2,15H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
YNVNZXQPHCJERC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.